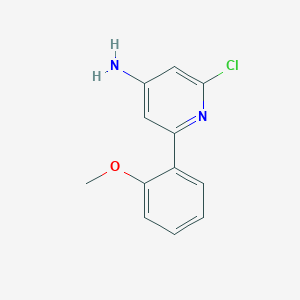2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine
CAS No.:
Cat. No.: VC13563836
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11ClN2O |
|---|---|
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | 2-chloro-6-(2-methoxyphenyl)pyridin-4-amine |
| Standard InChI | InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)10-6-8(14)7-12(13)15-10/h2-7H,1H3,(H2,14,15) |
| Standard InChI Key | ZSOFVUWJFAVDGJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NC(=CC(=C2)N)Cl |
| Canonical SMILES | COC1=CC=CC=C1C2=NC(=CC(=C2)N)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine features a pyridine ring substituted at three positions:
-
Chloro group at the 2-position, introducing electronegativity and steric bulk.
-
2-Methoxyphenyl group at the 6-position, contributing aromatic π-system interactions.
-
Amino group at the 4-position, enabling hydrogen bonding and nucleophilic reactivity.
This arrangement creates a planar yet polar structure, as illustrated by its IUPAC name 2-chloro-6-(2-methoxyphenyl)pyridin-4-amine. The methoxyphenyl substituent’s ortho-methoxy configuration may induce steric hindrance, influencing conformational dynamics and intermolecular interactions.
Comparative Analysis with Related Compounds
Table 1 contrasts key properties of 2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine with structurally similar pyridine and pyrimidine derivatives:
Synthetic Methodologies and Optimization
Primary Synthesis Route
The principal synthesis pathway involves the condensation of 2-chloro-4-pyridinecarboxaldehyde with 2-methoxyaniline under controlled conditions. Key steps include:
-
Nucleophilic Attack: The amine group of 2-methoxyaniline attacks the aldehyde carbonyl, forming an imine intermediate.
-
Cyclization: Intramolecular dehydration yields the pyridine core.
-
Chlorine Retention: The chloro group remains intact due to its meta-directing nature, preventing substitution during cyclization.
Reaction optimization focuses on parameters such as:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability.
-
Temperature: Moderate heating (80–100°C) balances reaction rate and byproduct minimization.
-
Catalysts: Acidic or Lewis acid catalysts (e.g., ZnCl₂) may accelerate imine formation but require empirical validation.
Alternative Approaches
Hydrogenation methods used for analogous compounds, such as the reduction of nitro groups in 2-chloro-5-methyl-4-nitropyridine 1-oxide , suggest potential adaptations. For instance, catalytic hydrogenation (Pt/Mo on activated carbon) could reduce nitro intermediates in multi-step syntheses, though this remains unexplored for the target compound.
Physicochemical Properties and Stability
Predicted Properties
While experimental data are sparse, computational models estimate:
-
LogP: ~2.5–3.0 (indicating moderate lipophilicity).
-
Aqueous Solubility: Limited due to aromatic substituents, favoring organic solvents like ethanol or THF.
-
Thermal Stability: Decomposition likely above 300°C, inferred from simpler analogs .
Spectroscopic Signatures
-
¹H NMR: Expected signals include a singlet for the methoxy group (~3.8 ppm), aromatic protons in the 6.5–8.0 ppm range, and broad peaks for the amine protons .
-
IR Spectroscopy: Stretching vibrations for N-H (~3350 cm⁻¹), C-Cl (~750 cm⁻¹), and C-O-C (~1250 cm⁻¹) would dominate.
Biological Activity and Mechanistic Hypotheses
Enzymatic Interactions
Molecular docking simulations propose that the chloro and methoxyphenyl groups stabilize hydrophobic interactions with enzyme active sites, while the amino group forms hydrogen bonds with catalytic residues. For example, analogous pyrimidine amines inhibit dihydrofolate reductase (DHFR) by mimicking pterin substrates .
Future Research Directions
Synthesis Optimization
-
Green Chemistry: Explore solvent-free or aqueous conditions to improve sustainability.
-
Catalyst Screening: Test Pd/C or Ni-based catalysts for hydrogenation steps .
Biological Screening
-
High-Throughput Assays: Screen against kinase or protease libraries to identify hit candidates.
-
ADMET Profiling: Assess absorption, metabolism, and toxicity in vitro.
Materials Characterization
-
X-ray Crystallography: Resolve solid-state structure to guide property engineering.
-
Electrochemical Studies: Measure conductivity and bandgap for semiconductor applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume